molecular formula C9H10ClF2N B13678396 1,1-Difluoro-2,3-dihydro-1H-inden-4-amine hydrochloride

1,1-Difluoro-2,3-dihydro-1H-inden-4-amine hydrochloride

Katalognummer: B13678396
Molekulargewicht: 205.63 g/mol
InChI-Schlüssel: LDNGLQDRZFNDPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Difluoro-2,3-dihydro-1H-inden-4-amine hydrochloride is a chemical compound with the molecular formula C9H10ClF2N. It is a derivative of indene, featuring two fluorine atoms and an amine group. This compound is primarily used in research and development within the fields of chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Difluoro-2,3-dihydro-1H-inden-4-amine hydrochloride typically involves the fluorination of indene derivatives followed by amination. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents. The amination step can be achieved using ammonia or amine derivatives under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available indene. The process includes:

    Fluorination: Introduction of fluorine atoms to the indene ring.

    Amination: Addition of the amine group.

    Hydrochloride Formation: Conversion to the hydrochloride salt for stability and solubility.

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Difluoro-2,3-dihydro-1H-inden-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroindenones, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

1,1-Difluoro-2,3-dihydro-1H-inden-4-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1,1-Difluoro-2,3-dihydro-1H-inden-4-amine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
  • 7-Fluoro-2,3-dihydro-1,1,3-trimethyl-1H-inden-4-amine

Uniqueness

1,1-Difluoro-2,3-dihydro-1H-inden-4-amine hydrochloride is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of two fluorine atoms and an amine group makes it a valuable intermediate in synthetic chemistry and a potential candidate for various research applications.

Eigenschaften

Molekularformel

C9H10ClF2N

Molekulargewicht

205.63 g/mol

IUPAC-Name

1,1-difluoro-2,3-dihydroinden-4-amine;hydrochloride

InChI

InChI=1S/C9H9F2N.ClH/c10-9(11)5-4-6-7(9)2-1-3-8(6)12;/h1-3H,4-5,12H2;1H

InChI-Schlüssel

LDNGLQDRZFNDPV-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C2=C1C(=CC=C2)N)(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.